Phenyl bzac4Glu Phenyl bzac4Glu
Brand Name: Vulcanchem
CAS No.: 156625-63-7
VCID: VC21098147
InChI: InChI=1S/C91H100O26S/c1-58(92)100-56-74-78(107-59(2)93)82(108-60(3)94)86(110-62(5)96)90(114-74)117-79-75(115-91(118-71-45-29-14-30-46-71)87(111-63(6)97)83(79)109-61(4)95)57-106-88-84(104-52-69-41-25-12-26-42-69)81(103-51-68-39-23-11-24-40-68)77(73(112-88)55-99-48-65-33-17-8-18-34-65)116-89-85(105-53-70-43-27-13-28-44-70)80(102-50-67-37-21-10-22-38-67)76(101-49-66-35-19-9-20-36-66)72(113-89)54-98-47-64-31-15-7-16-32-64/h7-46,72-91H,47-57H2,1-6H3/t72-,73-,74-,75-,76-,77-,78-,79-,80+,81+,82+,83+,84-,85-,86-,87-,88+,89-,90-,91+/m1/s1
SMILES: CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)SC3=CC=CC=C3)COC4C(C(C(C(O4)COCC5=CC=CC=C5)OC6C(C(C(C(O6)COCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C91H100O26S
Molecular Weight: 1641.8 g/mol

Phenyl bzac4Glu

CAS No.: 156625-63-7

Cat. No.: VC21098147

Molecular Formula: C91H100O26S

Molecular Weight: 1641.8 g/mol

* For research use only. Not for human or veterinary use.

Phenyl bzac4Glu - 156625-63-7

Specification

CAS No. 156625-63-7
Molecular Formula C91H100O26S
Molecular Weight 1641.8 g/mol
IUPAC Name [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-[[(2S,3R,4S,5R,6R)-3,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-6-phenylsulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate
Standard InChI InChI=1S/C91H100O26S/c1-58(92)100-56-74-78(107-59(2)93)82(108-60(3)94)86(110-62(5)96)90(114-74)117-79-75(115-91(118-71-45-29-14-30-46-71)87(111-63(6)97)83(79)109-61(4)95)57-106-88-84(104-52-69-41-25-12-26-42-69)81(103-51-68-39-23-11-24-40-68)77(73(112-88)55-99-48-65-33-17-8-18-34-65)116-89-85(105-53-70-43-27-13-28-44-70)80(102-50-67-37-21-10-22-38-67)76(101-49-66-35-19-9-20-36-66)72(113-89)54-98-47-64-31-15-7-16-32-64/h7-46,72-91H,47-57H2,1-6H3/t72-,73-,74-,75-,76-,77-,78-,79-,80+,81+,82+,83+,84-,85-,86-,87-,88+,89-,90-,91+/m1/s1
Standard InChI Key PLBXMGMJZNADGZ-QCYLZKPCSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)SC3=CC=CC=C3)CO[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COCC5=CC=CC=C5)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OC(=O)C)OC(=O)C)OC(=O)C
SMILES CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)SC3=CC=CC=C3)COC4C(C(C(C(O4)COCC5=CC=CC=C5)OC6C(C(C(C(O6)COCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)SC3=CC=CC=C3)COC4C(C(C(C(O4)COCC5=CC=CC=C5)OC6C(C(C(C(O6)COCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OC(=O)C)OC(=O)C)OC(=O)C

Introduction

Chemical Identification and Nomenclature

Phenyl bzac4Glu is the common abbreviated name for Phenyl O-(2,3,4,6-Tetra-O-Benzyl-Glucopyranosyl)-1-4-O-(2,3,6-Tri-O-Benzylglucopyranosyl)-1-6-O-(2,3,4,6-Tetra-O-Acetylglucopyranosyl)-1-4-2,3-Di-O-Acetyl-1-Thioglucopyranoside. This complex oligosaccharide derivative contains multiple protected sugar units connected through glycosidic linkages, with a terminal phenyl thioglycoside moiety.

Key Identifiers

ParameterValue
CAS Registry Number156625-63-7
Molecular FormulaC₉₁H₁₀₀O₂₆S
Molecular Weight1641.84 g/mol
Calculated Density1.33 g/cm³

Chemical Structure and Properties

Phenyl bzac4Glu possesses a highly complex structure featuring multiple protected carbohydrate units. The compound's name indicates its key structural elements: a phenyl group attached to a thioglycoside linkage, multiple benzyl-protected hydroxyl groups, and several acetyl-protected positions.

Structural Components

The structure consists of:

  • A terminal phenyl thioglycoside moiety

  • A 2,3-di-O-acetylated glucopyranosyl unit

  • A 2,3,4,6-tetra-O-acetylated glucopyranosyl unit

  • A 2,3,6-tri-O-benzylated glucopyranosyl unit

  • A 2,3,4,6-tetra-O-benzylated glucopyranosyl unit

Structural Representation

The compound contains an intricate arrangement of glycosidic linkages between its sugar units:

  • 1→4 linkage between the terminal thioglycoside and the adjacent sugar

  • 1→6 linkage to the acetylated glucopyranosyl unit

  • 1→4 linkage to the benzylated glucopyranosyl units

The complete molecular structure involves multiple benzyl and acetyl protecting groups strategically positioned to protect specific hydroxyl functionalities across the oligosaccharide backbone .

Physicochemical Properties

Phenyl bzac4Glu exhibits physicochemical properties characteristic of heavily protected oligosaccharides. Its physical state and solubility profile align with typical carbohydrate derivatives featuring multiple aromatic protecting groups.

Physical Properties

PropertyDescription
Physical StateSolid at room temperature
SolubilityLikely soluble in organic solvents such as dichloromethane, chloroform, and DMF
HydrophobicityHigh due to multiple benzyl groups
StabilityGenerally stable under standard storage conditions

The presence of multiple benzyl groups contributes significantly to the compound's hydrophobic character, while the acetyl groups add polarity to specific regions of the molecule .

Structural Characterization

The structural characterization of Phenyl bzac4Glu would typically employ multiple spectroscopic and analytical techniques.

NMR Spectroscopy

For compounds of this class, characteristic signals would include:

  • ¹H NMR: Complex aromatic signals for phenyl and benzyl groups (δ 7.0-8.0 ppm)

  • Distinctive anomeric protons for each sugar unit (δ 4.3-5.5 ppm)

  • Methylene protons of benzyl groups (δ 4.5-5.0 ppm)

  • Acetyl methyl signals (δ 1.9-2.2 ppm)

Mass Spectrometry

High-resolution mass spectrometry would confirm the molecular formula C₉₁H₁₀₀O₂₆S with characteristic fragmentation patterns reflecting the glycosidic bond cleavages and loss of protecting groups .

Comparison with Related Compounds

Phenyl bzac4Glu shares structural similarities with other protected glycosides and oligosaccharides used in carbohydrate chemistry.

Structural Analogs

CompoundKey DifferencesSimilarities
2,3,4,6-Tetra-O-benzyl-D-glucopyranoseMonosaccharide with benzyl protectionContains benzyl protecting groups
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidateDifferent anomeric leaving groupSimilar protecting group pattern
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl fluorideFluoride vs. thioglycoside at anomeric positionContains pattern of benzyl protection

The benzyl and acetyl protecting groups in Phenyl bzac4Glu parallel those in many synthetic intermediates used in oligosaccharide synthesis, though its specific tetrasaccharide structure with mixed protection makes it particularly distinctive .

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